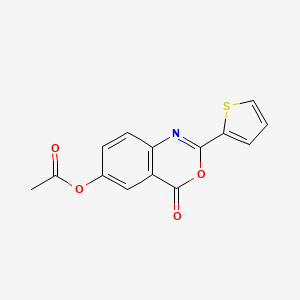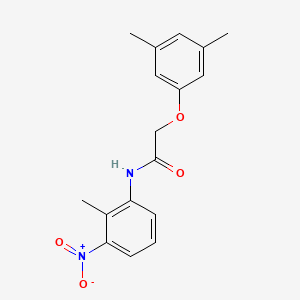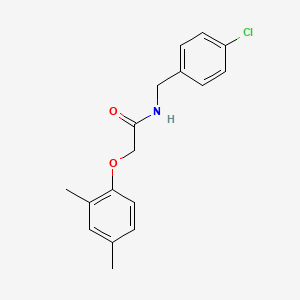
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, also known as clomazone, is a selective herbicide that is widely used in agriculture to control the growth of weeds in crops. This compound belongs to the family of benzamide herbicides and is known for its effectiveness in controlling grass and broadleaf weeds in various crops.
Mechanism of Action
Clomazone works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect the plant from oxidative damage and provide photosynthetic efficiency. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates that cause membrane damage and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have a significant impact on the physiology and biochemistry of plants. The inhibition of carotenoid biosynthesis leads to the accumulation of reactive oxygen species (ROS) in plants, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Advantages and Limitations for Lab Experiments
Clomazone is widely used in laboratory experiments to study the effects of herbicides on plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for researchers studying the impact of herbicides on crop yield and quality. However, the use of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in laboratory experiments is limited by its potential toxicity to non-target organisms and its potential impact on the environment.
Future Directions
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, including:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the impact of this compound on soil health and microbial communities.
3. Investigating the potential of this compound as a tool for weed management in organic agriculture.
4. Evaluating the impact of this compound on the nutritional quality of crops.
5. Studying the potential of this compound as a tool for managing herbicide-resistant weeds.
Conclusion:
In conclusion, this compound is a selective herbicide that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis in plants, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. While this compound is a valuable tool for researchers studying the effects of herbicides on plant physiology and biochemistry, its use is limited by its potential toxicity to non-target organisms and its potential impact on the environment. Future research on this compound should focus on developing new formulations that are more effective and less toxic, studying its impact on soil health and microbial communities, and evaluating its potential as a tool for managing herbicide-resistant weeds.
Synthesis Methods
The synthesis of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the amide bond between the two molecules, leading to the formation of this compound.
Scientific Research Applications
Clomazone has been extensively studied for its herbicidal properties and its potential impact on the environment. Various studies have been conducted to evaluate the effectiveness of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in controlling weeds in different crops, including soybeans, cotton, and peanuts.
properties
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-3-12-6-4-5-7-15(12)18-16(19)13-9-8-11(2)10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQGAXWBBWWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)
![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)


![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)


![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)



